molecular formula C19H18FN5O B11666749 N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11666749
M. Wt: 351.4 g/mol
InChI Key: QJPWPJYJBGASMG-CIAFOILYSA-N
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Description

N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by a hydrazone linker (E-configuration) connecting a 4-(dimethylamino)benzylidene group and a 3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide moiety. Its structure has been confirmed via single-crystal X-ray diffraction (SHELXL refinement) and spectroscopic methods (IR, NMR) . The 4-fluorophenyl and dimethylamino groups impart distinct electronic and steric properties, influencing reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C19H18FN5O

Molecular Weight

351.4 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H18FN5O/c1-25(2)16-9-3-13(4-10-16)12-21-24-19(26)18-11-17(22-23-18)14-5-7-15(20)8-6-14/h3-12H,1-2H3,(H,22,23)(H,24,26)/b21-12+

InChI Key

QJPWPJYJBGASMG-CIAFOILYSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the dimethylamino and fluorophenyl groups can enhance its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

a) Fluorophenyl vs. Methylphenyl The compound N′-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide () differs by replacing the 4-fluorophenyl group with a 4-methylphenyl substituent. Computational studies suggest that fluorinated analogs exhibit stronger binding to hydrophobic enzyme pockets due to fluorine’s polarity .

b) Fluorophenyl vs. Heterocyclic Groups In N′-{(E)-[4-(Diethylamino)phenyl]methylene}-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide (), the 4-fluorophenyl is replaced with a 5-methylfuran ring.

Substituent Variations on the Benzylidene Group

a) Dimethylamino vs. Diethylamino Replacing the dimethylamino group with a diethylamino substituent (as in ) increases steric bulk and electron-donating effects, which may reduce solubility in polar solvents but enhance lipid membrane permeability. Diethylamino derivatives also exhibit redshifted UV-Vis absorption due to extended conjugation .

b) Dimethylamino vs. Methoxy N′-[(E)-(3-Methoxyphenyl)methylene]-5-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-3-carbohydrazide () features a methoxy group instead of dimethylamino. Methoxy is a weaker electron donor, reducing the hydrazone’s resonance stabilization. This substitution decreases planarity, as confirmed by X-ray crystallography, and may reduce π-π stacking interactions in biological targets .

Electronic and Spectroscopic Comparisons

  • IR Spectroscopy : The target compound shows C=O stretching at ~1660 cm⁻¹ and N-H stretching at ~3279 cm⁻¹, consistent with hydrazone and pyrazole moieties . Nitro-substituted analogs (e.g., N'-(4-nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide , ) exhibit stronger C=O absorption (~1722 cm⁻¹) due to electron-withdrawing nitro groups .
  • NMR : The 4-fluorophenyl group in the target compound shows a distinct ¹⁹F NMR signal at ~-115 ppm, absent in methylphenyl or methoxy analogs .

Data Tables

Table 1: Structural and Electronic Comparison of Key Analogs

Compound Name Substituent (Pyrazole) Substituent (Benzylidene) Molecular Weight Key Interactions (IR/NMR) Reference
Target Compound 4-Fluorophenyl 4-Dimethylaminophenyl 378.39 ¹⁹F NMR: -115 ppm; IR: 1660 cm⁻¹
N′-(4-Methylphenyl) Analog 4-Methylphenyl 4-Dimethylaminophenyl 374.44 ¹H NMR: δ 2.35 (s, 3H, CH₃)
N′-(5-Methylfuran) Analog 5-Methyl-2-furyl 4-Diethylaminophenyl 406.45 IR: 1655 cm⁻¹; UV-Vis: λmax 320 nm
N′-(3-Methoxyphenyl) Analog 4-[(4-Methylbenzyl)oxy] 3-Methoxyphenyl 484.52 ¹H NMR: δ 3.82 (s, 3H, OCH₃)

Biological Activity

N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Overview

Molecular Formula : C17H18N4O3
Molecular Weight : 326.35 g/mol
IUPAC Name : N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-(4-fluorophenyl)acetamide
Structure : The compound features a pyrazole core with dimethylamino and fluorophenyl substituents, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the dimethylamino group enhances lipophilicity, facilitating cellular uptake. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in inflammatory pathways, particularly the p38 MAPK pathway, which is crucial for cytokine production in inflammatory responses .
  • Anticancer Activity : In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer), with IC50 values suggesting moderate to high potency .

Biological Activity Data

Biological Activity Effect IC50/EC50 Values
AnticancerInhibition of cell proliferationIC50 ~ 54.25% (HeLa)
Anti-inflammatoryInhibition of TNFα releaseEC50 ~ 50 mM
Enzyme inhibition (MK2)Reduced phosphorylation of HSP27EC50 not specified

Case Studies

  • Anticancer Studies :
    • A study evaluated the compound's effects on HeLa and HepG2 cells, revealing significant inhibition of cell growth with minimal toxicity to normal fibroblasts . The compound's structure-activity relationship (SAR) analysis suggested that modifications at the pyrazole position could enhance or reduce activity.
  • Inflammatory Response Modulation :
    • Research demonstrated that derivatives of this compound could inhibit LPS-induced TNFα release in murine models, indicating potential as an anti-inflammatory agent . The findings suggest that the compound's ability to modulate cytokine levels may be beneficial in treating autoimmune diseases.
  • Pharmacokinetics and Toxicology :
    • Preliminary pharmacokinetic studies indicated favorable absorption and distribution profiles. However, further toxicological assessments are necessary to evaluate long-term safety and efficacy in vivo .

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